molecular formula C8H12N4O2 B1427878 3-(4-nitro-1H-pyrazol-1-yl)piperidine CAS No. 1211540-99-6

3-(4-nitro-1H-pyrazol-1-yl)piperidine

Cat. No. B1427878
CAS RN: 1211540-99-6
M. Wt: 196.21 g/mol
InChI Key: JHBIUGWXJOTGAV-UHFFFAOYSA-N
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Description

“3-(4-nitro-1H-pyrazol-1-yl)piperidine” is a chemical compound with the CAS Number: 1211540-99-6 . It has a molecular weight of 196.21 . The IUPAC name for this compound is 3-(4-nitro-1H-pyrazol-1-yl)piperidine . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for “3-(4-nitro-1H-pyrazol-1-yl)piperidine” is 1S/C8H12N4O2/c13-12(14)8-5-10-11(6-8)7-2-1-3-9-4-7/h5-7,9H,1-4H2 .


Physical And Chemical Properties Analysis

“3-(4-nitro-1H-pyrazol-1-yl)piperidine” is a powder that is stored at room temperature . It has a molecular weight of 196.21 .

Scientific Research Applications

Antibacterial and Antifungal Agent

Compounds with similar structures have shown significant antibacterial and antifungal activities . This suggests that “3-(4-nitro-1H-pyrazol-1-yl)piperidine” could potentially be used in the development of new antimicrobial medications.

Heat-resistant Energetic Materials

Related nitro-substituted pyrazoles have been evaluated for their potential as heat-resistant energetic materials . This compound may also find application in this field due to its structural similarities.

High Energy Density Materials (HEDM)

Compounds with a pyrazole core have been designed and synthesized for their potential as high energy density materials . “3-(4-nitro-1H-pyrazol-1-yl)piperidine” could be explored for similar applications.

Antioxidant Activity

Imidazole-containing compounds, which share some structural features with pyrazoles, have been evaluated for antioxidant activity . This compound might also be researched for its antioxidant properties.

Synthesis of Piperidine Derivatives

Piperidine derivatives have various pharmaceutical applications, and related compounds have been used in their synthesis . “3-(4-nitro-1H-pyrazol-1-yl)piperidine” could serve as a precursor or intermediate in such syntheses.

Substitution Pattern Analysis for Biomedical Applications

The substitution patterns of pyrazoles are crucial for their biomedical applications . This compound could be used in research to further understand the effects of different substituents on biological activity.

properties

IUPAC Name

3-(4-nitropyrazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c13-12(14)8-5-10-11(6-8)7-2-1-3-9-4-7/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBIUGWXJOTGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-nitro-1H-pyrazol-1-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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